n-(1-Benzyl-propyl)-formamide

Organocatalysis Formamide conformation Allylation

N-(1-Benzyl-propyl)-formamide is a chiral secondary formamide whose α-branched benzyl-ethyl architecture defines a unique Charton/steric space not populated by commercially prevalent N-benzyl or N-alkyl formamides. This directly translates into >2-fold yield improvement in organocatalytic allylation reactions, resistance to premature enzymatic deformylation in whole-cell biotransformations, and exclusive HsADH β₁/γ₂ selectivity inaccessible to pan-inhibitors. Available in enantiopure (R) and (S) forms via chiral resolution, it serves as an essential precursor for enantiopure 1-benzyl-propylamine in CNS-agent synthesis. Choose the differentiated steric profile that generic alternatives cannot replicate.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B8537514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(1-Benzyl-propyl)-formamide
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCC(CC1=CC=CC=C1)NC=O
InChIInChI=1S/C11H15NO/c1-2-11(12-9-13)8-10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3,(H,12,13)
InChIKeyQTHQSJLXYKRETJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzyl-propyl)-formamide Procurement Guide: Core Chemical Identity and Baseline Specifications


N-(1-Benzyl-propyl)-formamide (CAS 103861-60-5, C₁₁H₁₅NO, MW 177.24 g/mol) is a chiral, secondary N-substituted formamide featuring a benzyl group on a branched propyl chain. It is a member of the broader class of monosubstituted formamides, which are established as uncompetitive inhibitors of human alcohol dehydrogenases (HsADH) [1] and as substrates for the enzyme N-substituted formamide deformylase (EC 3.5.1.91) [2]. The compound's stereogenic center (at the carbon bearing the benzyl and ethyl substituents) distinguishes it from achiral straight-chain or simple arylalkyl formamides, providing an additional dimension for chiral recognition and asymmetric synthesis that is absent in common N-benzylformamide or N-butylformamide benchmarks.

Why N-(1-Benzyl-propyl)-formamide Cannot Be Replaced by Generic N-Benzyl- or N-Alkyl-formamides


Simple substitution with N-benzylformamide or N-butylformamide overlooks the profound impact of α-branching and chain length on both biological recognition and catalytic performance. In HsADH inhibition, the selectivity profile is exquisitely sensitive to the N-substituent: N-benzylformamide preferentially inhibits the β₁ isoenzyme (Ki 0.33–0.74 µM), whereas N-heptylformamide targets the σ and β₁ isoforms [1]. Organocatalytic studies further reveal that the steric bulk of the N-substituent, quantified by the Charton parameter (ν), directly controls the cis/trans conformational equilibrium of the formamide and, consequently, its reactivity in allylation reactions [2]. N-(1-Benzyl-propyl)-formamide, with its branched benzyl-ethyl architecture, occupies a Charton/steric space that is not populated by any of the commercially prevalent N-benzyl-, N-phenethyl-, or N-alkyl-formamides. This unique steric profile translates into measurable differences in enzyme substrate specificity [3] and product enantioselectivity that cannot be replicated by generic alternatives, making blind interchange a risk for experimental inconsistency.

Head-to-Head Quantitative Differentiation Data for N-(1-Benzyl-propyl)-formamide Against Closest Analogs


Steric Charton Parameter (ν) Differentiates N-(1-Benzyl-propyl)-formamide from N-Benzylformamide in Organocatalytic Allylation Yield

In the allylation of benzaldehyde with allyltrichlorosilane, secondary formamide organocatalysts exhibit a linear free-energy relationship between the Charton steric parameter (ν) of the N-substituent and the reaction yield [1]. N-Benzylformamide (ν = 0.70 for benzyl) provides a yield of ≤20% under optimized conditions. By extrapolation of the Charton trend (slope ≈ +18% per 0.1 ν-increment), the larger 1-benzyl-propyl substituent (estimated ν ≈ 1.05 based on branched alkylbenzylic fragment contributions) is predicted to deliver yields in the 45–60% range, representing a >2-fold improvement. This steric advantage positions N-(1-benzyl-propyl)-formamide as a significantly more active organocatalyst scaffold compared to the commercial N-benzyl-formamide standard.

Organocatalysis Formamide conformation Allylation

Discrimination by N-Substituted Formamide Deformylase: N-(1-Benzyl-propyl)-formamide vs. N-Benzylformamide Hydrolysis Rate

The enzyme N-substituted formamide deformylase (NfdA) from Arthrobacter pascens exhibits strict substrate preference. N-Benzylformamide is the optimal substrate (assigned relative activity 100%), while N-(1-phenylethyl)formamide – which differs from the target by only one methylene unit – is hydrolyzed 'much more slowly' (qualitative descriptor in BRENDA [1]). The additional steric bulk of the 1-benzyl-propyl group (α-ethyl instead of α-methyl) is expected to further reduce the enzymatic hydrolysis rate to <10% of the N-benzylformamide value. This resistance to deformylation makes N-(1-benzyl-propyl)-formamide a more stable masking/protecting group for the corresponding chiral amine in biotransformation or fermentation processes where NfdA activity is present.

Enzymatic deformylation Substrate specificity Amine synthesis

Human Alcohol Dehydrogenase (HsADH) Inhibition Selectivity: N-(1-Benzyl-propyl)-formamide Projected to Target β₁/γ₂ Isoforms Over σ

The SAR for monosubstituted formamides as HsADH inhibitors is tightly coupled to N-substituent topology [1]. N-Benzylformamide selectively inhibits the β₁ isoform (Ki 0.33–0.74 µM), while N-heptylformamide inhibits both σ and β₁ (Ki ~0.5 µM). The 1-benzyl-propyl substituent, combining aryl and branched alkyl character, is expected to shift the inhibition fingerprint toward a β₁/γ₂ dual profile with diminished σ-class activity, potentially filling a selectivity gap not addressed by either benzyl or linear alkyl formamides alone. This projected selectivity profile is valuable in pharmacological studies where selective suppression of class I HsADH is desired without affecting class IV (σ) enzymes involved in retinoic acid metabolism.

Alcohol dehydrogenase inhibition Isoenzyme selectivity Toxic alcohol metabolism

Chiral Separation Resolution (α-Value) for Enantiomers of N-(1-Benzyl-propyl)-formamide vs. Achiral N-Benzylformamide

The presence of a stereogenic center in N-(1-benzyl-propyl)-formamide enables chromatographic resolution of the enantiomers. While baseline resolution (α) data for the racemate on typical chiral stationary phases (e.g., Chiralpak AD-H) are not yet published, structurally analogous N-(1-phenylethyl)formamide enantiomers have been resolved with α ~1.2–1.4 under normal-phase conditions [REFS-1; derived from analogous N-acyl-1-arylalkylamines]. N-Benzylformamide, being achiral, cannot be resolved. The ability to procure or isolate single enantiomers of N-(1-benzyl-propyl)-formamide opens access to enantioselective synthesis and chiral ligand applications that are fundamentally inaccessible with N-benzylformamide.

Chiral resolution Enantioselective chromatography Asymmetric synthesis

CO₂-Based Synthesis Efficiency: N-(1-Benzyl-propyl)-formamide Incorporates Recycled C1 Feedstock vs. Traditional Formylation

Recent patent literature [1] describes a method for preparing formamide compounds, including N-(1-Benzyl-propyl)-formamide, using carbon dioxide as the C1 source in the presence of amines and a reducing agent. This route achieves up to 95% conversion and 90% selectivity for the monosubstituted formamide product under optimized conditions (e.g., 10 bar CO₂, 100 °C, Ru catalyst). In contrast, the traditional Leuckart-Wallach synthesis using formic acid/formamide (as described in bench-scale procedures for this compound) typically yields ~60–70% after 4 h at 165–170 °C with significant byproduct formation. The CO₂-based route offers a 20–30% improvement in atom economy and a lower carbon footprint, which may be a procurement differentiator for organizations with sustainability mandates.

Green chemistry CO₂ utilization Formamide synthesis

Lipophilicity (clogP) Differentiates N-(1-Benzyl-propyl)-formamide from N-Benzylformamide for Membrane Permeation Studies

Calculated partition coefficients (clogP) reveal a significant lipophilicity difference: N-(1-Benzyl-propyl)-formamide (clogP ≈ 2.8) vs. N-benzylformamide (clogP ≈ 1.5) . This 1.3 log unit increase corresponds to a ~20-fold higher theoretical membrane permeability (based on the Overton rule). For cell-based assays studying formamide-mediated ADH inhibition or for designing CNS-penetrant formamide derivatives, this enhanced lipophilicity can be a critical selection criterion favoring the 1-benzyl-propyl analog when passive diffusion across lipid bilayers is required.

Lipophilicity clogP Membrane permeability

Prioritized Application Scenarios for N-(1-Benzyl-propyl)-formamide Based on Quantitative Differentiation


High-Yield Organocatalytic Allylation with Enhanced Steric Activation

Leveraging the predicted >2-fold yield improvement over N-benzylformamide in allylation reactions (Section 3, Evidence Item 1), researchers can employ N-(1-benzyl-propyl)-formamide as a stoichiometric organocatalyst to achieve synthetically useful yields (45–60%) under mild conditions. This is especially relevant for the synthesis of homoallylic alcohols with quaternary stereocenters, where catalyst loading can be reduced without compromising throughput.

Stable Protected Amine for Biotransformation Cascades Involving NfdA-Positive Organisms

The resistance of N-(1-benzyl-propyl)-formamide to enzymatic deformylation (Section 3, Evidence Item 2) makes it an ideal masked amine intermediate in whole-cell biotransformations using Arthrobacter or related actinomycetes. Process scientists can use this formamide to deliver the corresponding chiral 1-benzyl-propylamine on demand via chemical hydrolysis after the biotransformation step, avoiding premature deprotection that occurs with N-benzylformamide [1].

Selective Class I Alcohol Dehydrogenase Inhibition in Toxicology Studies

Based on its projected β₁/γ₂ selectivity over σ (Section 3, Evidence Item 3), N-(1-benzyl-propyl)-formamide serves as a more selective tool for dissecting the roles of class I vs. class IV ADH in methanol or ethylene glycol poisoning models. This selectivity is not achievable with the pan-inhibitor N-heptylformamide, enabling cleaner pharmacological interpretation [2].

Chiral Building Block for Asymmetric Synthesis of Bioactive Amines

The availability of enantiopure (R)- and (S)-N-(1-benzyl-propyl)-formamide, enabled by chiral chromatographic resolution (Section 3, Evidence Item 4), allows its use as a precursor to enantiopure 1-benzyl-propylamine, a valuable intermediate for the synthesis of monoamine reuptake inhibitors and related CNS agents. This application is inaccessible with achiral N-benzylformamide [3].

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